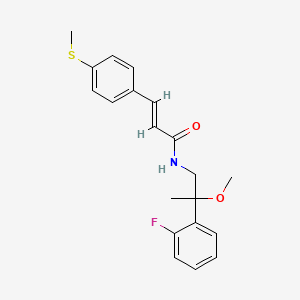

(E)-N-(2-(2-fluorophenyl)-2-methoxypropyl)-3-(4-(methylthio)phenyl)acrylamide

Description

(E)-N-(2-(2-fluorophenyl)-2-methoxypropyl)-3-(4-(methylthio)phenyl)acrylamide is a synthetic acrylamide derivative characterized by a fluorinated aromatic moiety and a methylthio-substituted phenyl group. The compound’s structure comprises:

- Acrylamide backbone: A conjugated α,β-unsaturated carbonyl system, which is critical for interactions with biological targets via Michael addition or hydrogen bonding .

- 4-(Methylthio)phenyl substituent: A sulfur-containing aromatic group that may influence redox properties or serve as a hydrogen bond acceptor.

While direct data on this compound’s synthesis or applications are absent in the provided evidence, its structural features align with bioactive acrylamide derivatives reported in medicinal chemistry, particularly in anticancer and anti-inflammatory research .

Properties

IUPAC Name |

(E)-N-[2-(2-fluorophenyl)-2-methoxypropyl]-3-(4-methylsulfanylphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22FNO2S/c1-20(24-2,17-6-4-5-7-18(17)21)14-22-19(23)13-10-15-8-11-16(25-3)12-9-15/h4-13H,14H2,1-3H3,(H,22,23)/b13-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZJVWAGIALRBMB-JLHYYAGUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C=CC1=CC=C(C=C1)SC)(C2=CC=CC=C2F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CNC(=O)/C=C/C1=CC=C(C=C1)SC)(C2=CC=CC=C2F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-(2-(2-fluorophenyl)-2-methoxypropyl)-3-(4-(methylthio)phenyl)acrylamide, a compound with the CAS number 1796951-01-3, has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 292.31 g/mol. Its structure features a fluorophenyl moiety and a methylthio-substituted phenyl group, which are crucial for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the fields of antifungal and anticancer properties. The following sections detail these activities.

Antifungal Activity

A study highlighted the antifungal potential of similar compounds in the series, where modifications in the phenyl moiety significantly influenced activity against Candida species. For instance, derivatives with electronegative substituents showed enhanced antifungal activity due to improved lipophilicity and interaction with enzyme targets like 14α-demethylase .

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| 2e | 1.23 | Candida parapsilosis |

| Reference | 1.50 | Ketoconazole |

Anticancer Activity

The anticancer potential of related compounds has been evaluated against several human cancer cell lines. The antiproliferative effects were measured using MTT assays, revealing significant activity across various cell lines.

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| 13a | 0.50 | MCF-7 (Breast Cancer) |

| 12b | 0.82 | HeLa (Cervical Cancer) |

| 12g | 0.95 | A2780 (Ovarian Cancer) |

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that the presence of specific substituents on the phenyl rings plays a critical role in enhancing biological activity. For example:

- Electronegative groups : Fluorine and chlorine atoms increase lipophilicity and improve interaction with biological targets.

- Hydrophobic interactions : The methylthio group contributes to hydrophobic interactions, enhancing binding affinity to target proteins.

Case Studies

- Antifungal Efficacy : In vitro studies demonstrated that compounds similar to (E)-N-(2-(2-fluorophenyl)-2-methoxypropyl)-3-(4-(methylthio)phenyl)acrylamide exhibited MIC values comparable to established antifungals like ketoconazole .

- Cancer Cell Proliferation : A series of derivatives were tested against human cancer cell lines, showing IC50 values ranging from 0.33 to 7.10 μM, indicating promising anticancer properties .

Comparison with Similar Compounds

Key Observations :

- Fluorine Substitution: The 2-fluorophenyl group in the target compound contrasts with para-fluorophenoxy groups in , which may alter steric hindrance and metabolic stability.

- Methylthio vs.

- Anti-Inflammatory Potential: Compound 2 () demonstrates that hydroxyl and methoxy substituents correlate with anti-inflammatory effects, suggesting the target compound’s methoxypropyl group could confer similar activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.